- Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2452-2465

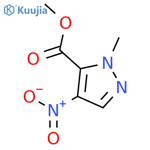

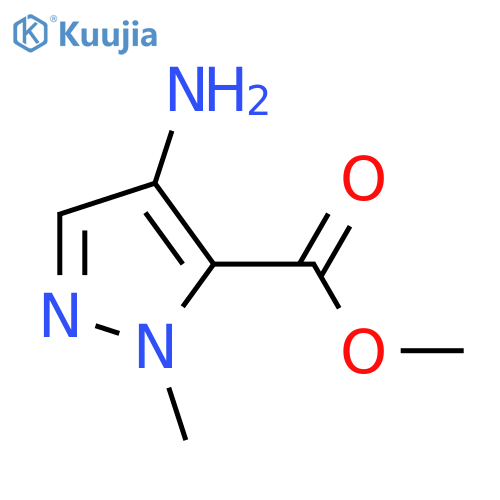

Cas no 923283-54-9 (methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate)

923283-54-9 structure

Nombre del producto:methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Número CAS:923283-54-9

MF:C6H9N3O2

Megavatios:155.154560804367

MDL:MFCD04969992

CID:737853

PubChem ID:4715109

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- 1H-Pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester

- methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

- 4-AMINO-2-METHYL-2H-PYRAZOLE-3-CARBOXYLIC ACIDMETHYL ESTER

- methyl 4-amino-2-methylpyrazole-3-carboxylate

- 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester

- 4-amino-2-methyl-2 h-pyrazole-3-carboxylic acid m ethyl ester

- Z1198164939

- DTXSID50405829

- SCHEMBL1876572

- AS-47539

- 923283-54-9

- STK301303

- AKOS000310173

- ALBB-017927

- 1H-pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester, hydrochloride

- SY276006

- F14191

- methyl4-amino-1-methyl-1H-pyrazole-5-carboxylate

- CS-0096248

- EN300-204808

- MFCD04969992

- DB-114750

-

- MDL: MFCD04969992

- Renchi: 1S/C6H9N3O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,7H2,1-2H3

- Clave inchi: WMYQZQLKVASMIV-UHFFFAOYSA-N

- Sonrisas: O=C(C1N(C)N=CC=1N)OC

Atributos calculados

- Calidad precisa: 155.069476538g/mol

- Masa isotópica única: 155.069476538g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 2

- Complejidad: 162

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 0.3

- Superficie del Polo topológico: 70.1Ų

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-204808-0.05g |

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 95% | 0.05g |

$42.0 | 2023-07-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M11430-1g |

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 1g |

¥1350.0 | 2021-09-08 | ||

| Chemenu | CM332450-5g |

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 95%+ | 5g |

$790 | 2023-02-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6669-1G |

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 95% | 1g |

¥ 1,372.00 | 2023-04-12 | |

| eNovation Chemicals LLC | Y1289200-5g |

Methyl 4-aMino-1-Methyl-1h-pyrazole-5-carboxylate |

923283-54-9 | 97% | 5g |

$600 | 2023-09-03 | |

| TRC | M328485-100mg |

Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate |

923283-54-9 | 100mg |

$87.00 | 2023-05-17 | ||

| Chemenu | CM332450-1g |

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 95%+ | 1g |

$329 | 2021-08-18 | |

| TRC | M328485-250mg |

Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate |

923283-54-9 | 250mg |

$98.00 | 2023-05-17 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M11430-25g |

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 25g |

¥12250.0 | 2021-09-08 | ||

| Enamine | EN300-204808-0.1g |

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 95% | 0.1g |

$62.0 | 2023-07-10 |

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 2 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 15 psi, rt

Referencia

- Phosphonic acid compound and prodrug thereof, and preparation methods for and uses of phosphonic acid compound and prodrug thereof, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

Referencia

- 8-Oxo-3-azabicyclo[3.2.1]octane compound or salt, preparation method and application as ATR inhibitor, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Iron , Calcium chloride Solvents: Ethanol , Water ; 3 h, 60 °C; 60 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9, rt

Referencia

- Design, Synthesis, and Physicochemical and Pharmacological Profiling of 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Derivatives with Antiosteoarthritic Activity In Vivo, Journal of Medicinal Chemistry, 2020, 63(13), 7369-7391

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 25 °C

Referencia

- 5-Morpholin-4-ylpyrazolo[4,3-b]pyridine derivatives as ATR kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

Referencia

- Preparation of bimorpholine substituted heterocyclic compound as ATR kinase inhibitors, China, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt

Referencia

- Pyrazolopyrimidines useful as Aurora kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of Aurora kinase mediated diseases, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1 h, 40 psi, rt

Referencia

- Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

Métodos de producción 9

Condiciones de reacción

Referencia

- Aminopyrazole derivatives, process for the preparation thereof, and composition for preventing or treating ischemic diseases containing the same, United States, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Methanol ; 5 h, 30 psi, rt

Referencia

- Preparation of hydroxypurine compounds as PDE2 or TNFα inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ; 3 h, 25 °C

Referencia

- Preparation of tankyrase inhibitor for treating cancer, China, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

Referencia

- Preparation of bicyclic heteroaryl boronate derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 40 atm, rt

Referencia

- Preparation of acylaminopyrazoles for preventing or treating ischemic diseases, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 Pa, rt

Referencia

- Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 6 h, rt

Referencia

- Preparation of pyrimidine derivatives as TGR5 agonists, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 30 min, 55 psi, rt

Referencia

- Pyrazolo[4,3-d]pyrimidines as antitumor agents and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 30 psi, rt

Referencia

- Pyrazolopyrimidinone derivatives for modulating SF-1 and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Sodium dithionite Solvents: Methanol , Water ; 30 min, rt; 3 h, 50 °C; overnight, rt

Referencia

- Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid, Tetrahedron Letters, 2009, 50(22), 2624-2627

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Raw materials

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Preparation Products

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Literatura relevante

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

923283-54-9 (methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate) Productos relacionados

- 897472-35-4(4-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonylbenzonitrile)

- 1806717-95-2(Methyl 3-hydroxy-5-methyl-4-(trifluoromethoxy)pyridine-2-carboxylate)

- 477547-98-1((2E)-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-3-(5-nitrothiophen-2-yl)prop-2-enamide)

- 1805085-96-4(Ethyl 6-(difluoromethyl)-2-nitro-4-(trifluoromethoxy)pyridine-3-carboxylate)

- 1807066-77-8(Ethyl 3-cyano-6-methylpicolinate)

- 1505250-09-8(1-(6-methylpyridin-2-yl)methyl-1H-1,2,3-triazol-4-amine)

- 2034388-33-3(N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide)

- 1806990-27-1(Methyl 2-(difluoromethyl)-6-methoxy-3-methylpyridine-4-acetate)

- 1240569-91-8(2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride)

- 2229427-82-9(2-(azidomethyl)-4-chloro-6-methoxyphenol)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:923283-54-9)methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Pureza:99%/99%

Cantidad:5g/25g

Precio ($):183.0/640.0